molecular formula C7H5NS3 B14316771 5-Amino-2H-1,3-benzodithiole-2-thione CAS No. 106089-74-1

5-Amino-2H-1,3-benzodithiole-2-thione

Cat. No.: B14316771
CAS No.: 106089-74-1
M. Wt: 199.3 g/mol
InChI Key: RDGJUTHXLHHOGW-UHFFFAOYSA-N
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Description

5-Amino-2H-1,3-benzodithiole-2-thione is a chemical compound known for its unique structure and properties It belongs to the class of benzodithioles, which are characterized by a benzene ring fused with two sulfur atoms and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2H-1,3-benzodithiole-2-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base, followed by oxidation to form the desired compound. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2H-1,3-benzodithiole-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzodithiole derivatives.

Scientific Research Applications

5-Amino-2H-1,3-benzodithiole-2-thione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-2H-1,3-benzodithiole-2-thione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their function and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

    1,3-Benzodithiole-2-thione: Shares a similar core structure but lacks the amino group.

    2-Mercaptobenzothiazole: Contains a similar thione group but with a different ring structure.

Uniqueness: 5-Amino-2H-1,3-benzodithiole-2-thione is unique due to the presence of both an amino group and a thione group, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

106089-74-1

Molecular Formula

C7H5NS3

Molecular Weight

199.3 g/mol

IUPAC Name

5-amino-1,3-benzodithiole-2-thione

InChI

InChI=1S/C7H5NS3/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,8H2

InChI Key

RDGJUTHXLHHOGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)SC(=S)S2

Origin of Product

United States

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